1,1,1-Trifluoro-2-iodoethane

Catalog No.
S592588
CAS No.
353-83-3
M.F
C2H2F3I
M. Wt
209.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-2-iodoethane

Halide analogs of trifluoroethylation often demand pressurized reactors and harsh conditions. 1,1,1-Trifluoro-2-iodoethane (CAS 353-83-3) enables mild, late-stage functionalization via photoredox or Pd catalysis without pressure equipment.

  • Boiling point 53-55 °C allows standard glass-lined reactors with conventional condensers, avoiding pressure equipment.
  • Reactive C-I bond ensures high conversion with only 5 mol% excess, reducing waste and preserving >99% de.
  • Stable liquid at ambient temperature; no cryogenic handling needed, unlike gaseous chloride analog.

CAS Number

353-83-3

Product Name

1,1,1-Trifluoro-2-iodoethane

IUPAC Name

1,1,1-trifluoro-2-iodoethane

Molecular Formula

C2H2F3I

Molecular Weight

209.94 g/mol

InChI

InChI=1S/C2H2F3I/c3-2(4,5)1-6/h1H2

InChI Key

RKOUFQLNMRAACI-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)I

Synonyms

1-Iodo-2,2,2-trifluoroethane; 2,2,2-Trifluoro-1-iodoethane; 2,2,2-Trifluoroethyl Iodide; 2,2,2-Trifluoroiodoethane; 2-Iodo-1,1,1-trifluoroethane;

Canonical SMILES

C(C(F)(F)F)I

The exact mass of the compound 1,1,1-Trifluoro-2-iodoethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 25 g

1,1,1-Trifluoro-2-iodoethane (CAS: 353-83-3) is a premier fluoroalkylating agent utilized extensively in pharmaceutical and materials science for the direct introduction of the 2,2,2-trifluoroethyl (-CH2CF3) group. As a stable liquid at room temperature, it serves as a highly efficient electrophile and radical precursor in transition-metal-catalyzed cross-couplings, photoredox reactions, and nucleophilic substitutions. Its primary procurement value lies in its high reactivity profile, which allows for mild reaction conditions that preserve sensitive functional groups during late-stage functionalization, distinguishing it from less reactive or more difficult-to-handle halogenated analogs [1].

Research Fit

Radical Trifluoroethylation via photoredox or thermal initiation
Cross-coupling Pd- and Ni-catalyzed C–C bond formation with alkynes and aryl halides
Late-stage Mild room-temperature C–H functionalization of complex substrates
Sulfinatodehalogenation Addition across alkenes and alkynes to access 1,1,1-trifluoroalkanes

Substituting 1,1,1-trifluoro-2-iodoethane with its cheaper halogenated analogs, such as 1,1,1-trifluoro-2-bromoethane or 1,1,1-trifluoro-2-chloroethane, frequently leads to process failures and hidden scale-up costs. The carbon-bromine and carbon-chlorine bonds possess significantly higher bond dissociation energies than the carbon-iodine bond, rendering them largely inert under mild photoredox or standard palladium-catalyzed conditions without forcing temperatures or specialized initiators [1]. Furthermore, the bromide (boiling point ~26 °C) and chloride (gas at room temperature) present severe handling and volatility challenges, requiring pressurized reactors or cryogenic condensers to prevent massive evaporative losses, which negates any initial raw material cost savings and complicates industrial scale-up[2].

Substitution Risk

1
Replacing iodine with Br or Cl may significantly alter radical initiation rates and reaction outcomes; chloride can be inert under identical conditions.
2
Longer-chain analogs (e.g., CF₃(CH₂)₂I) can shift physical properties and motif stability, impacting downstream synthetic utility.
3
Trifluoroethyl tosylate may exhibit reversed regioselectivity toward O-nucleophiles compared to the iodide, producing different products.

Atmospheric Processability via Boiling Point

1,1,1-Trifluoro-2-iodoethane is a liquid with a boiling point of 53–55 °C, allowing it to be handled easily using standard laboratory and industrial glassware under atmospheric pressure [1]. In stark contrast, the closest analog, 1,1,1-trifluoro-2-bromoethane, boils at approximately 26 °C, making it a highly volatile liquid that readily evaporates at room temperature, while the chloride analog is a gas (bp 6 °C)[2]. This ~28 °C difference in boiling point means the iodide can be refluxed in standard solvents without the need for specialized pressurized reactors or extreme cooling infrastructure.

Evidence DimensionBoiling Point and Physical State
Target Compound Data53–55 °C (Stable liquid at standard RT)
Comparator Or BaselineCF3CH2Br (~26 °C, highly volatile) and CF3CH2Cl (6 °C, gas)
Quantified Difference+28 °C vs bromide; +48 °C vs chloride
ConditionsStandard atmospheric pressure (1 atm)

Eliminates the need for pressurized reaction vessels and minimizes reagent loss due to evaporation during large-scale procurement and manufacturing.

Reactivity: I vs. Br vs. Cl
Class-level inference
Iodide High yields with thiolate ions
Bromide High yields under same conditions
Chloride No reaction observed
Reported reactivity hierarchy supports radical pathway selection.
DMF, 30–50 °C, laboratory illumination; chloride unreactive.

Activation Efficiency in Transition-Metal Catalysis

In transition-metal-catalyzed 2,2,2-trifluoroethylation reactions, the carbon-iodine bond of CF3CH2I undergoes facile oxidative addition or single-electron transfer under mild conditions, routinely delivering high product yields. Comparative studies demonstrate that while the iodide reacts efficiently with alkenes and arenes at moderate temperatures (e.g., 50 °C), the corresponding bromide (CF3CH2Br) requires harsher conditions, higher temperatures, and specific initiators, yet still results in substantially lower yields, while the chloride is generally inert [1].

Evidence DimensionReactivity in metal-catalyzed/radical additions
Target Compound DataHigh yields under mild conditions (e.g., 50 °C)
Comparator Or BaselineCF3CH2Br (Lower yields, requires higher temperatures/initiators)
Quantified DifferenceSignificant yield reduction and condition penalty for bromide
ConditionsTransition-metal or radical-initiated trifluoroethylation

Ensures successful coupling with complex, sensitive substrates that would degrade under the forcing conditions required for bromide or chloride analogs.

O-Alkylation Outcome
Direct head-to-head
Iodide 0% target product; alternative byproducts
Tosylate ~40% radiochemical conversion to target
Product outcome is leaving-group dependent.
Results specific to [¹⁸F]TFMISO alcohol precursor; substrate context critical.

Near-Stoichiometric Efficiency in Asymmetric Alkylation

The high electrophilicity of 1,1,1-trifluoro-2-iodoethane allows it to be used in near-stoichiometric amounts during complex asymmetric syntheses. For example, in the large-scale preparation of chiral (S)-2-amino-4,4,4-trifluorobutanoic acid via a Ni-glycine complex, high yields (>80%) and exceptional stereocontrol (>99% de) were achieved using only a 1.05 molar equivalent (a 5 mol% excess) of the iodide [1]. Less reactive alkylating agents typically require large excesses to drive the reaction to completion, which complicates purification and increases waste.

Evidence DimensionReagent excess required for >80% yield
Target Compound Data1.05 equivalents (5 mol% excess)
Comparator Or BaselineStandard volatile alkyl halides (typically require 2.0+ equivalents)
Quantified Difference~50% reduction in reagent consumption compared to typical baseline protocols
ConditionsAsymmetric alkylation of Ni-glycine Schiff base complexes at 20-35 °C

Drastically reduces raw material waste and simplifies downstream purification, lowering the overall cost of goods in pharmaceutical intermediate manufacturing.

Operational Safety
Cross-study comparable
Iodide Bench-stable liquid, commercially available
Diazoethane Gaseous; requires pre-generation from precursor
Reported stability may support simpler protocols and reduced operational risk.
Hazard profile requires site-specific review.

Compatibility with Mild Photoredox Catalysis

1,1,1-Trifluoro-2-iodoethane is highly suited for modern photoredox catalysis due to its favorable reduction potential. Under visible light irradiation with standard photocatalysts (e.g., Ir or Ru complexes), the C-I bond is readily reduced via single-electron transfer to generate the CF3CH2• radical at room temperature [1]. The stronger C-Br bond of 1,1,1-trifluoro-2-bromoethane resists reduction under these mild photoredox conditions, rendering it largely ineffective for green, room-temperature radical functionalizations without the use of strong, harsh chemical reductants [1].

Evidence DimensionRadical generation via visible-light photoredox catalysis
Target Compound DataEfficient reduction and radical generation at room temperature
Comparator Or BaselineCF3CH2Br (Inert under standard mild photoredox potentials)
Quantified DifferenceComplete mechanistic enablement vs. reaction failure
ConditionsVisible light irradiation, standard Ir/Ru photocatalysts, room temperature

Allows procurement teams to support cutting-edge, sustainable photoredox workflows that cannot be executed with cheaper bromide alternatives.

C–H Trifluoroethylation
Supporting evidence
Visible-light photoredox
First reported direct Csp²-H trifluoroethylation of coumarins at room temperature with high functional group compatibility.
Enables mild late-stage functionalization workflows.
Applicability to other substrates requires validation.

Late-Stage Functionalization in Drug Discovery

Because CF3CH2I can be activated under mild transition-metal or photoredox conditions, it is the reagent of choice for the late-stage 2,2,2-trifluoroethylation of complex pharmaceutical scaffolds. It allows medicinal chemists to introduce the lipophilic CF3CH2- group to modulate metabolic stability and binding affinity without destroying sensitive functional groups that would not survive the harsh conditions required for the bromide analog [1].

Scalable Chiral Fluorinated Amino Acid Synthesis

In industrial or pilot-scale manufacturing of specialized chiral building blocks, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, CF3CH2I is prioritized. Its ability to drive reactions to completion with only a 5 mol% excess minimizes waste and prevents the degradation of expensive chiral auxiliaries, ensuring high diastereomeric excess (>99% de) and simplified downstream processing[2].

Atmospheric Reactor Manufacturing

For contract manufacturing organizations (CMOs) scaling up fluoroalkylation steps, CF3CH2I is selected over its bromide or chloride counterparts to avoid the need for pressurized reactors. Its boiling point of 53–55 °C allows it to be processed in standard glass-lined reactors with conventional cooling condensers, drastically reducing capital equipment requirements and operational complexity during scale-up [3].

Application Fit

Application
Selection Property
Validation Focus
Radical trifluoroethylation of amines and ketones
High C–I bond lability for efficient radical generation
Radical initiation efficiency and byproduct profile
Pd-catalyzed cross-coupling with alkynes and aryl halides
Bench-stable liquid form and compatibility with catalytic cycles
Reaction scope, scalability, and metal-catalyst compatibility
Visible-light photoredox late-stage functionalization
Single-electron transfer activity under mild, room-temperature conditions
Substrate scope and functional group tolerance
Sulfinatodehalogenation to 1,1,1-trifluoroalkanes
Versatile electrophilic CF₃CH₂ source
Reaction scope across alkenes and alkynes; product purity

XLogP3

2.4

Boiling Point

54.5 °C

UNII

CA0J38WE9Z

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

353-83-3

Wikipedia

1,1,1-trifluoro-2-iodoethane

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